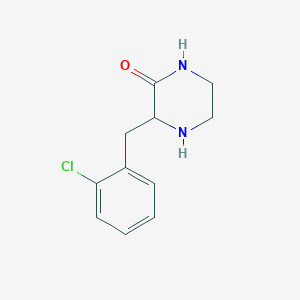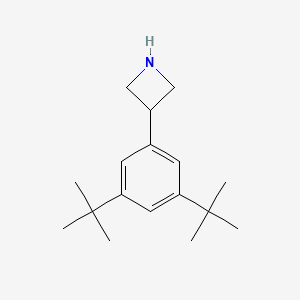
3-(3,5-Di-tert-butylphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Di-tert-butylphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 3,5-di-tert-butylphenyl group imparts unique steric and electronic properties to the molecule, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
. This method involves the use of light to drive the cycloaddition, forming the azetidine ring.
Industrial Production Methods
While specific industrial production methods for 3-(3,5-Di-tert-butylphenyl)azetidine are not well-documented, the general approach involves the use of high-yield synthetic routes that can be scaled up. These methods often employ catalysts and optimized reaction conditions to ensure efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
3-(3,5-Di-tert-butylphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
3-(3,5-Di-tert-butylphenyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and polymers with specific properties.
作用机制
The mechanism by which 3-(3,5-Di-tert-butylphenyl)azetidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tert-butyl groups can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more strained and reactive compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and have different reactivity profiles.
Uniqueness
3-(3,5-Di-tert-butylphenyl)azetidine is unique due to the presence of the 3,5-di-tert-butylphenyl group, which imparts significant steric hindrance and electronic effects. This makes it distinct from other azetidines and related compounds, influencing its reactivity and interactions in chemical and biological systems.
属性
分子式 |
C17H27N |
|---|---|
分子量 |
245.4 g/mol |
IUPAC 名称 |
3-(3,5-ditert-butylphenyl)azetidine |
InChI |
InChI=1S/C17H27N/c1-16(2,3)14-7-12(13-10-18-11-13)8-15(9-14)17(4,5)6/h7-9,13,18H,10-11H2,1-6H3 |
InChI 键 |
VGWUHGRPDJVGID-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2CNC2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


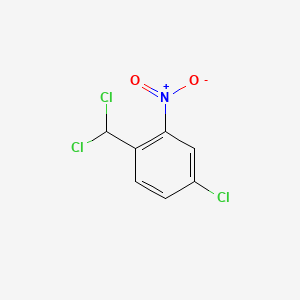
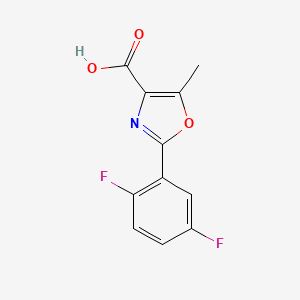
![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)
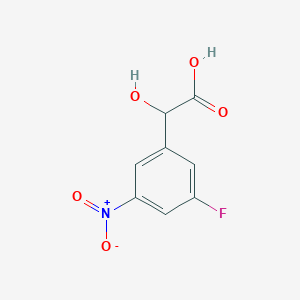

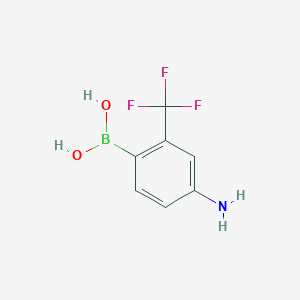
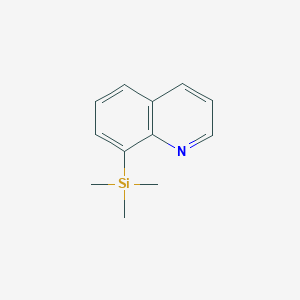

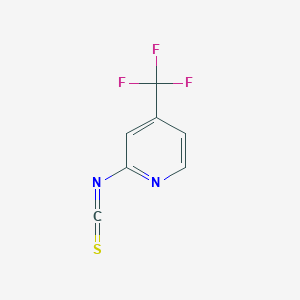
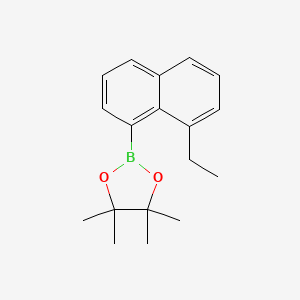
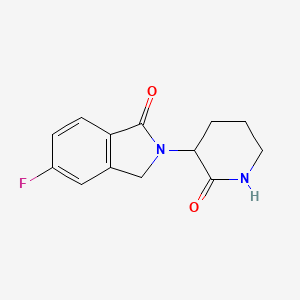
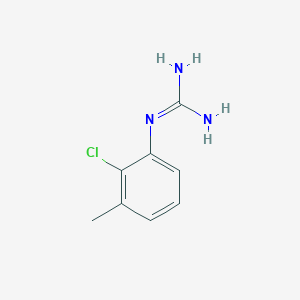
![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine](/img/structure/B13692641.png)
